N-[(4-ethylphenyl)carbonyl]methionine
Description
Properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-3-10-4-6-11(7-5-10)13(16)15-12(14(17)18)8-9-19-2/h4-7,12H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNDAJQJNPDHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)carbonyl]methionine typically involves the reaction of methionine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)carbonyl]methionine can undergo various chemical reactions, including:
Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Preparation Methods
The synthesis of N-[(4-ethylphenyl)carbonyl]methionine typically involves the reaction of methionine with 4-ethylbenzoyl chloride, facilitated by a base such as triethylamine in an organic solvent like dichloromethane under reflux conditions. The product is purified through recrystallization or column chromatography.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation : The methionine moiety can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Major Products Formed
- Oxidation : Sulfoxides or sulfones.
- Reduction : Alcohol derivatives.
- Substitution : Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
This compound serves several roles in scientific research:
- Chemistry : Acts as a building block for synthesizing more complex molecules.
- Biology : Functions as a probe for studying enzyme-substrate interactions involving methionine residues.
- Industry : Utilized in producing specialty chemicals and as an intermediate in pharmaceutical synthesis.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- A study demonstrated its potential in modulating enzyme activity, highlighting its role in biochemical pathways related to methionine metabolism.
- Research has shown that derivatives of this compound can be used in drug development, particularly in targeting specific cancer cell lines where methionine metabolism is altered.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)carbonyl]methionine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes that recognize methionine residues, potentially inhibiting or modifying their activity. The carbonyl group can form hydrogen bonds with active site residues, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Critical Analysis of Structural Modifications
However, SW088811—a fluorobenzamide analogue lacking the sulfamoyl group—exhibits reduced activity, underscoring the importance of sulfamoyl in target engagement . In Example 46, the addition of 3-fluorobenzyloxy and tetrahydrofuran increases steric bulk and metabolic stability, likely contributing to prolonged half-life but complicating synthesis .
Backbone Variations: The methionine backbone in the target compound introduces sulfur-based reactivity, which may support antioxidant or methyl-transfer roles absent in SW088799’s benzamide scaffold. 4-Methoxybutyrylfentanyl’s piperidinylbutanamide structure enables opioid receptor binding, a stark contrast to the non-opioid bioactivity suggested for ethylphenyl-linked methionine derivatives .
Pharmacokinetic Implications :
- Fluorine and chlorine substituents (e.g., in Example 46) typically enhance binding affinity and resistance to oxidative metabolism, whereas ethyl groups balance lipophilicity and toxicity .
Research Findings and Implications
- Activity vs. Structural Complexity : SW088799’s high activity in islet cells highlights the fluorobenzamide-sulfamoyl combination as a potent pharmacophore, whereas simpler ethylphenyl derivatives may require additional functional groups for efficacy .
- Therapeutic Potential: Example 46’s kinase inhibition profile suggests that N-[(4-ethylphenyl)carbonyl]methionine derivatives could be optimized for metabolic or oncology targets by incorporating heterocyclic elements .
- Safety Considerations : The opioid activity of 4-Methoxybutyrylfentanyl underscores the need for rigorous selectivity testing in ethylphenyl-containing compounds to avoid off-target effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-[(4-ethylphenyl)carbonyl]methionine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling the 4-ethylphenylcarbonyl group to methionine via activated intermediates like acyl chlorides or mixed anhydrides. Key steps include:
- Thiazole Ring Formation : Cyclization of thioamide precursors with carbonyl compounds under reflux in solvents like ethanol or DMF .
- Coupling Reactions : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU for amide bond formation. Triethylamine or pyridine is often added to scavenge acids .
- Optimization : Control reaction temperature (typically 50–80°C), inert atmosphere (N₂/Ar), and solvent polarity to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use multi-spectral analysis:
- NMR Spectroscopy : ¹H and ¹³C NMR identify hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound, and how can computational modeling enhance understanding?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy to determine rate constants and propose mechanisms (e.g., nucleophilic acyl substitution) .
- DFT Calculations : Use Gaussian or ORCA software to model transition states, electron density maps, and reaction pathways. Compare computed spectra (NMR/IR) with experimental data for validation .
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity variations across cancer cell lines)?
- Methodological Answer :
- Dose-Response Assays : Perform MTT/WST-1 assays across multiple cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values.
- Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to identify molecular targets (e.g., kinases, proteases). Compare results with structurally similar compounds showing consistent activity .
- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell passage number, assay duration, and solvent effects (e.g., DMSO tolerance thresholds) .
Q. What strategies improve the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Co-Solvent Systems : Use ethanol/DMSO mixtures (≤5% v/v) to enhance aqueous solubility without denaturing proteins .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C under argon .
- pH Optimization : Conduct stability studies in buffers (pH 6–8) to minimize hydrolysis of the carbonyl group .
Q. How can derivatization of this compound expand its utility in targeted drug delivery?
- Methodological Answer :
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .
- Biotinylation : Attach biotin tags via NHS-ester chemistry for affinity-based targeting in cellular assays .
- Fluorescent Labeling : Conjugate with dansyl or FITC groups for tracking cellular uptake via fluorescence microscopy .
Q. What crystallographic techniques are suitable for analyzing hydrogen-bonding interactions in this compound crystals?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Resolve crystal packing and hydrogen-bond networks (e.g., N-H···O=C interactions). Use SHELX or Olex2 for structure refinement .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of aromatic rings) using CrystalExplorer .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Compliance : Modify logP (aim for 1–3) via alkyl chain adjustments or PEGylation to enhance membrane permeability .
- Plasma Stability Assays : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to map metabolic pathways (e.g., cytochrome P450 oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
